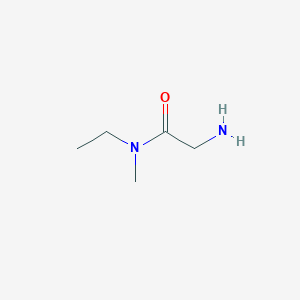

2-amino-N-ethyl-N-methylacetamide

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-amino-N-ethyl-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O/c1-3-7(2)5(8)4-6/h3-4,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBMJXASBKMWZQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71034-44-1 | |

| Record name | 2-amino-N-ethyl-N-methylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Amide and Amine Functional Groups in Organic Chemistry Research

The chemical character of 2-amino-N-ethyl-N-methylacetamide is defined by two critical functional groups: an amide and an amine. Each group imparts distinct properties that are of profound importance in organic chemistry.

Amide Functional Group: Amides are characterized by a carbonyl group bonded to a nitrogen atom. This linkage is fundamental to biochemistry, forming the peptide bonds that connect amino acids into proteins. The amide group is relatively stable and less reactive compared to other carbonyl derivatives like esters, a property that is advantageous for creating robust molecular structures. The nitrogen atom's lone pair of electrons can be delocalized into the carbonyl system, creating a planar and rigid structure with a "partial double-bond character" around the C-N bond. This restricted rotation is crucial in determining the three-dimensional shape of large molecules like proteins. In the pharmaceutical and polymer industries, amides are ubiquitous, found in everything from blockbuster drugs to high-performance materials like Nylon and Kevlar.

Amine Functional Group: Amines are organic derivatives of ammonia (B1221849) and are classified as primary, secondary, or tertiary based on the number of carbon-containing groups attached to the nitrogen atom. The nitrogen atom in an amine has a lone pair of electrons, which makes it basic and nucleophilic. This reactivity allows amines to participate in a wide array of chemical reactions. Their ability to form hydrogen bonds significantly influences their physical properties, such as boiling point and solubility. Amines are central to many biologically active molecules, including neurotransmitters and alkaloids, and are present in an estimated 40% of all pharmaceutical drugs.

Contextualization Within N Substituted Glycine Peptoid Chemistry

2-Amino-N-ethyl-N-methylacetamide can be understood as a monomer unit related to a significant class of synthetic polymers known as peptoids. Peptoids, or oligomers of N-substituted glycines (NSGs), are a class of peptide mimics that have garnered substantial interest in biomedical and materials science research. nih.govnih.gov

Unlike peptides, where side chains are attached to the alpha-carbon of the amino acid residue, peptoids have their side chains appended to the backbone nitrogen atom. rsc.orgrsc.org This seemingly subtle structural shift from a secondary to a tertiary amide in the backbone has profound consequences. nih.gov The most significant advantage is the remarkable resistance of peptoids to proteolytic degradation, as they lack the specific amide N-H bond that is recognized by protease enzymes. rsc.orgrsc.org This increased stability makes them promising candidates for therapeutic applications. nih.govjneurology.com

The structure of this compound (H₂N-CH₂-C(=O)N(CH₃)(CH₂CH₃)) is that of a glycinamide (B1583983) with ethyl and methyl groups on the amide nitrogen. This N,N-disubstituted arrangement is precisely the feature that defines the peptoid backbone. The synthesis of peptoid oligomers is often achieved through a "submonomer" method, a two-step cycle involving the acylation of a resin-bound amine followed by a nucleophilic displacement with a primary amine which introduces the side chain. nih.gov A diverse library of peptoids can be created by simply varying the primary amine used in the displacement step, making it an ideal platform for combinatorial chemistry and drug discovery. nih.govuni.lu

Table 1: Comparison of Peptides and Peptoids

| Feature | Peptides | Peptoids (N-Substituted Glycines) |

|---|---|---|

| Backbone Structure | Repeating secondary amides | Repeating tertiary amides |

| Side Chain Position | α-Carbon | Amide Nitrogen |

| Proteolytic Stability | Susceptible to degradation | Resistant to degradation nih.gov |

| Structural Diversity | Limited to ~20 natural amino acids | Virtually unlimited via diverse primary amines nih.gov |

| Backbone Conformation | Stabilized by H-bonds, defined secondary structures | More flexible, lacks H-bond donors |

| Synthesis | Standard solid-phase peptide synthesis | Submonomer solid-phase synthesis nih.gov |

Overview of Research Trajectories for 2 Amino N Ethyl N Methylacetamide

Traditional Amide Formation Routes

Traditional methods for forming the amide bond in this compound typically involve the reaction of a carboxylic acid derivative with an amine.

Amidation Reactions and Mechanisms

The core of traditional synthesis is the amidation reaction. A common approach involves the reaction of a carboxylic acid with an amine, often facilitated by a coupling agent to form a more reactive intermediate. For the synthesis of this compound, this would involve reacting a protected 2-aminoacetic acid (like N-Boc-glycine) with N-ethyl-N-methylamine. The mechanism generally proceeds through the activation of the carboxylic acid, followed by nucleophilic attack by the amine. youtube.com

Alternatively, a more reactive acyl halide, such as 2-chloroacetyl chloride, can be reacted directly with N-ethyl-N-methylamine. google.com This reaction is typically faster but may require a base to neutralize the resulting hydrochloric acid. youtube.com The general mechanism involves the nucleophilic acyl substitution where the amine displaces the chloride ion. libretexts.org

Another route is the aminolysis of an ester, such as ethyl 2-aminoacetate, with N-ethyl-N-methylamine. This reaction often requires heat or catalysis to proceed at a reasonable rate. fcchemicals.com

Precursor Synthesis Strategies

The key precursors for the synthesis of this compound are a derivative of 2-aminoacetic acid (glycine) and N-ethyl-N-methylamine.

2-Aminoacetic Acid Derivatives: Glycine itself can be used, but often its amino group is protected to prevent side reactions. Common protecting groups include tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz). For instance, N-Boc-glycine can be prepared by reacting glycine with di-tert-butyl dicarbonate. google.com Alternatively, 2-haloacetamides like 2-chloroacetamide (B119443) are commercially available and can be used directly. google.com

N-ethyl-N-methylamine: This secondary amine can be synthesized through various methods, including the reductive amination of acetaldehyde (B116499) with methylamine (B109427) or the reaction of ethylamine (B1201723) with a methylating agent. A patented method describes the formation of a secondary amine by reacting an N-benzylideneamine derivative with dimethyl sulfate (B86663) or diethyl sulfate. google.com

Advanced and Catalytic Synthetic Approaches

Modern synthetic chemistry offers more sophisticated and efficient methods for amide bond formation, often employing metal catalysts.

Palladium-Catalyzed Carbonylation and Cross-Coupling Methods in Amide Synthesis

Palladium-catalyzed reactions have become powerful tools for constructing amide bonds. acs.org One such method is aminocarbonylation, where a halide, an amine, and carbon monoxide are coupled in the presence of a palladium catalyst. acs.orgnih.gov For the synthesis of this compound, this could potentially involve the carbonylation of a suitable precursor, although direct application to this specific molecule is not widely documented. Palladium catalysts are known to facilitate the reaction of aryl or vinyl halides with amines and carbon monoxide to produce amides. nih.gov

Palladium-catalyzed cross-coupling reactions can also be employed to form C-N bonds. organic-chemistry.org For instance, a palladium catalyst with a suitable phosphine (B1218219) ligand can be used to couple aryl halides with amides. organic-chemistry.org While typically used for N-arylation, modifications of these methods could potentially be adapted for the synthesis of N-alkyl amides. More recent developments have focused on the direct carbonylation of allylamines to form β,γ-unsaturated amides, showcasing the versatility of palladium catalysis in C-N bond activation. rsc.org Nickel-catalyzed cross-coupling reactions have also emerged as a powerful tool for the alkylation of amides. acs.org

Stereoselective Synthesis Considerations

For derivatives of this compound that are chiral at the alpha-carbon, stereoselective synthesis is crucial. The synthesis of α-amino carbonyl compounds presents a significant challenge in organic synthesis. acs.org

Several strategies have been developed to achieve stereoselective α-amination of amides. One method involves the use of chiral auxiliaries attached to the amide nitrogen, which direct the approach of an incoming electrophilic aminating agent to one face of the enolate. Another approach utilizes chiral catalysts to control the stereochemical outcome. For example, cinchona alkaloid-catalyzed aza-Henry reactions have been used for the enantioselective synthesis of D-α-amino amides from aliphatic aldehydes. rsc.orgrsc.org

Furthermore, diastereoselective methods have been explored, such as the reaction of chiral carbamoylsilanes with imines, which can afford α-aminoamides with high diastereoselectivity. researchgate.net The stereoselectivity in these reactions is often dependent on the nature of the substituents on the imine. researchgate.net Metal-free, direct α-amination of amides with azides has also been shown to proceed with high stereoselectivity. acs.org

Optimization of Synthetic Routes

Optimizing the synthesis of this compound involves maximizing the yield and purity of the product while minimizing reaction times and the use of hazardous reagents. Key areas for optimization include the choice of solvent, base, catalyst, and reaction temperature.

For traditional amidation reactions, the choice of coupling agent and solvent can significantly impact the reaction efficiency. In a patented process for preparing similar 2-aminoacetamide derivatives, the reaction of a secondary amine with a 2-haloacetamide was optimized by controlling the addition rate and temperature to prevent side reactions. google.com

In catalytic approaches, the selection of the metal catalyst and the corresponding ligand is critical. For instance, in palladium-catalyzed aminocarbonylation, the choice of phosphine ligand can influence the selectivity and yield of the desired amide. organic-chemistry.org The development of phosphine-free conditions for such reactions represents a significant step towards more practical and cost-effective syntheses. organic-chemistry.org

The table below summarizes various synthetic approaches and key optimization parameters.

| Synthetic Approach | Key Reactants | Catalyst/Reagent | Key Optimization Parameters | Reference(s) |

| Traditional Amidation (from Acyl Halide) | 2-Chloroacetyl chloride, N-ethyl-N-methylamine | Base (e.g., triethylamine) | Temperature control, slow addition of acyl halide | google.com |

| Traditional Amidation (from Carboxylic Acid) | N-Boc-glycine, N-ethyl-N-methylamine | Coupling agent (e.g., DCC, EDC) | Choice of coupling agent and solvent | google.com |

| Palladium-Catalyzed Aminocarbonylation | Aryl/Vinyl halide, N-ethyl-N-methylamine, CO | Palladium catalyst, phosphine ligand | Ligand choice, CO pressure, temperature | acs.orgnih.govorganic-chemistry.org |

| Stereoselective aza-Henry Reaction | Aliphatic aldehyde, bromonitromethane | Cinchona alkaloid catalyst | Catalyst loading, solvent, temperature | rsc.orgrsc.org |

Reaction Condition Screening for Yield and Selectivity Enhancement

The optimization of reaction conditions is a critical step in the development of any synthetic protocol to maximize product yield and purity while minimizing reaction times and the formation of byproducts. For the synthesis of this compound from a protected glycine, key parameters to screen would include the choice of coupling agent, solvent, temperature, and reaction time.

Coupling Agents: A variety of coupling agents are available to facilitate the formation of the amide bond between the carboxylic acid of the protected glycine and N-ethylmethylamine. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. The choice of coupling agent can significantly impact the reaction's efficiency and the ease of product purification.

Solvents and Temperature: The solvent plays a crucial role in solubilizing the reactants and influencing the reaction rate. Dichloromethane (DCM) and dimethylformamide (DMF) are common solvents for such reactions. The reaction temperature is another critical parameter that needs to be optimized. While higher temperatures can increase the reaction rate, they can also lead to the formation of side products.

Deprotection: The final step in the proposed synthesis is the removal of the protecting group from the nitrogen atom. The conditions for this step are highly dependent on the nature of the protecting group used. For example, a tert-butoxycarbonyl (Boc) group is typically removed under acidic conditions.

The following table summarizes potential reaction conditions and their anticipated impact on the synthesis of this compound, based on findings from the synthesis of similar amide compounds.

Table 1: Hypothetical Reaction Condition Screening for the Synthesis of this compound

| Parameter | Variation | Expected Outcome on Yield and Selectivity |

|---|---|---|

| Coupling Agent | DCC/HOBt | High yield, potential for urea (B33335) byproduct complicates purification. |

| HATU | High yield, faster reaction times, but higher cost. | |

| T3P | Good yield, easy workup as byproducts are water-soluble. ucl.ac.uk | |

| Solvent | Dichloromethane (DCM) | Good solubility for many reactants, easy to remove. ucl.ac.uk |

| Dimethylformamide (DMF) | Higher boiling point allows for a wider temperature range. ucl.ac.uk | |

| Ethyl Acetate | Greener solvent alternative, may require optimization. | |

| Temperature | 0 °C to room temp | May lead to slower reaction but higher selectivity. |

| Reflux | Faster reaction, but potential for side product formation. | |

| Deprotection (Boc) | TFA in DCM | Efficient removal, but TFA can be harsh. |

| HCl in Dioxane | Effective, can lead to the hydrochloride salt of the product. |

Green Chemistry Principles and Sustainable Synthetic Approaches

The application of green chemistry principles to amide bond formation is a major focus of modern synthetic chemistry, aiming to reduce the environmental impact of chemical processes. nih.govbohrium.com This involves the use of catalytic methods, renewable resources, and environmentally benign solvents, and designing processes with high atom economy.

Catalytic Amidation: A significant advancement in green amide synthesis is the development of catalytic methods that avoid the use of stoichiometric coupling agents, which generate significant waste. bohrium.comsigmaaldrich.com Boronic acid catalysts, for instance, have been shown to effectively promote the direct amidation of carboxylic acids and amines, with water being the only byproduct. organic-chemistry.org Ruthenium-based catalysts have also been employed for the dehydrogenative coupling of alcohols and amines to form amides, releasing hydrogen gas as the byproduct. sigmaaldrich.com

Enzymatic Synthesis: Biocatalysis offers a highly sustainable route to amide bond formation. nih.govrsc.org Enzymes, such as Candida antarctica lipase (B570770) B (CALB), can catalyze the direct amidation of carboxylic acids and amines under mild conditions and often in greener solvents like cyclopentyl methyl ether. nih.gov This approach offers high selectivity and minimizes the generation of hazardous waste.

Atom Economy and Process Intensification: Designing a synthesis with high atom economy is a core principle of green chemistry. One-pot or telescoped reactions, where multiple synthetic steps are carried out in the same reactor without isolating intermediates, can significantly improve process efficiency and reduce waste. For the synthesis of this compound, a one-pot procedure involving direct amidation of a glycine equivalent could be envisioned.

The following table provides a comparative overview of a hypothetical traditional synthesis versus a potential green synthesis for this compound.

Table 2: Comparison of Traditional and Potential Green Synthetic Approaches

| Feature | Traditional Approach | Green Approach |

|---|---|---|

| Starting Materials | Protected glycine, N-ethylmethylamine | Glycine, N-ethylmethylamine |

| Reagents | Stoichiometric coupling agent (e.g., HATU) | Catalytic amount of a boronic acid or enzyme (e.g., CALB) nih.govorganic-chemistry.org |

| Solvent | Dichloromethane, Dimethylformamide ucl.ac.uk | Cyclopentyl methyl ether, Water, or solvent-free nih.govacs.org |

| Byproducts | Stoichiometric amounts of urea or other coupling agent waste | Water or hydrogen gas nih.govsigmaaldrich.com |

| Number of Steps | 2 (Coupling and Deprotection) | 1 (Direct Catalytic Amidation) |

| Atom Economy | Lower | Higher |

| Environmental Impact | Higher | Lower |

Experimental Structural Elucidation Techniques

The precise determination of the molecular structure of this compound in both its solid and solution states relies on a combination of sophisticated spectroscopic and crystallographic methods. As of the current literature review, specific experimental data for this compound is not publicly available. However, the principles of these techniques and the information they would yield are well-established.

X-ray Crystallography for Solid-State Conformation

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique involves directing a beam of X-rays onto a single crystal of the compound. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of these diffracted spots, a detailed electron density map of the molecule can be constructed, revealing the exact coordinates of each atom.

For this compound, a successful X-ray crystallographic analysis would provide unambiguous information on:

Bond lengths and angles: Precise measurements of the distances between bonded atoms and the angles they form.

Torsional angles: The dihedral angles that define the rotation around single bonds, which are critical for understanding the molecule's preferred conformation in the solid state.

Intermolecular interactions: How individual molecules of this compound pack together in the crystal lattice, including any hydrogen bonding involving the primary amine and the amide group.

A search of publicly available crystallographic databases did not yield a crystal structure for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation

In contrast to the static picture provided by X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the structure and dynamics of molecules in solution. NMR exploits the magnetic properties of atomic nuclei, such as ¹H and ¹³C.

A standard ¹H and ¹³C NMR spectrum of this compound would confirm the connectivity of the molecule by showing characteristic signals for the ethyl, methyl, and methylene (B1212753) groups. However, more advanced NMR techniques are required to deduce its conformational preferences in solution.

The atoms in this compound can rotate around its single bonds, leading to different conformers that can interconvert. Variable-temperature (VT) NMR studies are designed to investigate these dynamic processes. By recording NMR spectra at different temperatures, it is possible to either "freeze out" a specific conformer at low temperatures or observe the averaging of signals at higher temperatures as the rate of interconversion increases. This allows for the determination of the energy barriers between different conformations. For this compound, VT-NMR could potentially reveal the rotational barriers around the C-N and C-C single bonds.

Two-dimensional (2D) NMR experiments provide more detailed information about the connectivity and spatial relationships between atoms. A Heteronuclear Single Quantum Coherence (HSQC) spectrum correlates the signals of directly bonded ¹H and ¹³C atoms, aiding in the assignment of the carbon skeleton.

To probe the conformational preferences, a Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment is particularly valuable. ROESY detects through-space interactions between protons that are close to each other, regardless of whether they are bonded. An HSQC-ROESY experiment combines these techniques to reveal spatial proximities between protons and the carbons they are attached to. For this compound, observing ROESY cross-peaks between protons on the N-ethyl group and the N-methyl group, for instance, would provide strong evidence for their relative orientation and the preferred conformation of the molecule in solution.

Vibrational Spectroscopy (IR, Raman) for Functional Group Characterization

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, probes the vibrational motions of molecules. Specific functional groups absorb light at characteristic frequencies, making these techniques excellent for identifying the types of bonds present in a molecule.

For this compound, the key functional groups that would be identified are:

N-H stretching: From the primary amine (NH₂), typically appearing as a doublet in the range of 3300-3500 cm⁻¹.

C=O stretching: From the amide group, a strong band usually found between 1630 and 1680 cm⁻¹.

C-N stretching: From the amide and amine groups, appearing in the fingerprint region of the spectrum.

C-H stretching and bending: From the ethyl and methyl groups.

Computational Approaches to the Conformational Landscape

In the absence of extensive experimental data, computational chemistry provides a powerful means to predict the molecular structure and explore the conformational landscape of this compound. Using methods such as molecular mechanics or, for higher accuracy, quantum mechanical calculations (like Density Functional Theory, DFT), it is possible to:

Identify stable conformers: By systematically rotating the rotatable bonds and calculating the potential energy of each arrangement, a computational search can identify the low-energy, stable conformations of the molecule.

Determine relative energies: The calculations can provide the relative stabilities of the different conformers, indicating which are most likely to be populated at a given temperature.

Predict spectroscopic properties: Computational models can also be used to predict NMR chemical shifts and vibrational frequencies, which can then be compared with experimental data if it becomes available.

Quantum Mechanical (QM) Calculations (e.g., Density Functional Theory) for Energy Minima and Barriers

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the potential energy surface of a molecule. These methods can accurately predict the geometries of stable conformers (energy minima) and the transition states that connect them, providing crucial information about rotational energy barriers.

For molecules similar to this compound, such as other N-methyl-substituted amides, QM calculations have been employed to determine these energetic parameters. acs.org For instance, studies on N-methyl-substituted amides using high-level calculations like MP2/6-311+G** have elucidated the rotational barriers around key bonds. acs.orgnih.gov These calculations reveal that even for simple amides, multiple stable conformers can exist due to rotations around single bonds.

To illustrate the type of data obtained from such calculations, the following table presents hypothetical relative energies for different conformers of a generic N,N-disubstituted acetamide (B32628), which would be analogous to the data sought for this compound.

| Conformer | Method/Basis Set | Relative Energy (kcal/mol) |

| Conformer A (Global Minimum) | DFT/B3LYP/6-31G | 0.00 |

| Conformer B | DFT/B3LYP/6-31G | 1.5 |

| Conformer C | DFT/B3LYP/6-31G | 3.2 |

| Transition State (A to B) | DFT/B3LYP/6-31G | 8.5 |

This table is illustrative and does not represent actual calculated data for this compound.

Molecular Dynamics (MD) Simulations for Dynamic Conformational Behavior and Ensemble Analysis

While QM calculations provide a static picture of a molecule's conformations, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. By simulating the movements of atoms based on a force field, MD can explore the conformational space accessible to the molecule at a given temperature and in a specific environment (e.g., in solution).

MD simulations have been used to study the interactions of acetamide and its derivatives with their surroundings, such as in a phospholipid bilayer. nih.gov These simulations can reveal how intermolecular interactions influence conformational preferences. For this compound, an MD simulation would show the transitions between different rotational isomers and the flexibility of the ethyl and methyl groups. This provides an ensemble of conformations, which is often more representative of the molecule's state in a real system than a single, minimum-energy structure.

The analysis of MD trajectories can provide information on:

The population of different conformers.

The timescales of conformational transitions.

The influence of solvent on the conformational equilibrium.

Force Field Parameterization and Validation for Accurate Conformational Predictions

The accuracy of MD simulations is heavily dependent on the quality of the force field used. A force field is a set of parameters that describes the potential energy of a system as a function of its atomic coordinates. For novel molecules like this compound, existing force fields may not have accurate parameters.

The process of developing and validating force field parameters often involves using high-level QM calculations as a benchmark. acs.org For example, the torsional parameters that govern rotation around specific bonds can be adjusted to reproduce the rotational energy profiles calculated by DFT. The validation of these new parameters is crucial and can be done by comparing simulated properties, such as conformational energies and geometries, with experimental data or more accurate QM calculations. nih.gov The development of accurate force field parameters is an active area of research, with new methods continually being developed to improve their reliability. marcelswart.eu

Conformational Isomerism of Amide Bonds and Substituent Effects (Cis/Trans)

The partial double bond character of the C-N bond in amides leads to a significant rotational barrier, resulting in the existence of cis and trans isomers. In tertiary amides like this compound, the two substituents on the nitrogen atom can be either on the same side (cis) or on opposite sides (trans) of the C-N bond relative to the carbonyl oxygen.

Factors Influencing Amide Bond Geometry and Rotational Barriers

The preference for a cis or trans conformation and the height of the rotational barrier are influenced by several factors:

Steric Hindrance: The size of the substituents on the nitrogen and the acyl group can have a significant impact. Bulky groups can destabilize one isomer over the other due to steric clashes. In N-methylated aromatic amides, for instance, a cis conformation is often preferred. nih.gov

Electronic Effects: The electronic properties of the substituents can influence the electron distribution in the amide bond, thereby affecting the rotational barrier.

Solvent Effects: The polarity of the solvent can influence the relative stability of the cis and trans isomers by differentially solvating them.

Studies on N,N-disubstituted acetamides have explored these effects, showing that the interplay of steric and electronic factors determines the conformational landscape. researchgate.net The rotational barriers in amides can be experimentally determined using techniques like NMR spectroscopy and are often in the range of 15-20 kcal/mol. acs.org

The following table provides representative rotational barrier data for related amide compounds, illustrating the influence of substitution.

| Compound | Method | Rotational Barrier (ΔG‡, kcal/mol) | Reference |

| N,N-dimethylformamide | NMR | 20.9 (cis to trans) | scholaris.ca |

| N,N-dimethylacetamide | NMR | 18.2 | scholaris.ca |

| Tertiary Enamides | NMR | <8.0 to 31.0 | acs.org |

This table contains data for analogous compounds to illustrate the range of rotational barriers in amides.

Role of Intramolecular Interactions (e.g., Hydrogen Bonding) on Preferred Conformations

Intramolecular interactions, particularly hydrogen bonds, can play a crucial role in stabilizing specific conformations. In this compound, the primary amino group (-NH2) can potentially form an intramolecular hydrogen bond with the carbonyl oxygen atom. This interaction would constrain the molecule into a folded conformation.

The formation and strength of such intramolecular hydrogen bonds depend on the geometry of the molecule and the solvent environment. nih.gov In nonpolar solvents, intramolecular hydrogen bonds are generally more favorable. pnas.org Studies on amino alcohols and other molecules with both hydrogen bond donors and acceptors have shown that intramolecular hydrogen bonding can significantly influence conformational preferences. rsc.org The presence of a stable intramolecular hydrogen bond would create a well-defined, low-energy conformation for this compound, which could be identified through computational studies and spectroscopic techniques. nih.gov

Reactivity and Reaction Mechanisms of 2 Amino N Ethyl N Methylacetamide

Amide Functional Group Reactivity Studies

The amide group in 2-amino-N-ethyl-N-methylacetamide is a tertiary amide, which influences its reactivity compared to primary and secondary amides.

Hydrolysis Pathways (Acidic and Basic Catalysis)

Amide hydrolysis, the cleavage of the amide bond by water, can be catalyzed by both acid and base, typically requiring harsh conditions such as elevated temperatures. chemguide.co.ukumich.edu

Under acidic conditions, the carbonyl oxygen would likely be protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. chemguide.co.uk For basic hydrolysis, a hydroxide (B78521) ion would directly attack the carbonyl carbon. umich.edu Tertiary amides are generally more resistant to hydrolysis than primary and secondary amides due to steric hindrance and the lack of an N-H proton to facilitate proton transfer steps. umich.edu

A study on the alkaline hydrolysis of N- and N,N-substituted amides in non-aqueous conditions suggests that the reactivity of tertiary amides can be enhanced under certain conditions, though specific data for this compound is not available. arkat-usa.orgresearchgate.net

Transamidation Reactions and Synthetic Utility

Transamidation is a process where an amine displaces the amine portion of an amide. This reaction is often challenging and may require catalysts. nih.govrsc.org Given the presence of a primary amine within the same molecule, intramolecular transamidation could be a possibility under certain conditions, although intermolecular reactions with other amines are also conceivable. The synthetic utility would lie in the ability to form new amide bonds, potentially leading to the synthesis of peptides or other complex molecules. However, no studies documenting the transamidation of this compound have been identified.

Amine Functional Group Reactivity Investigations

The primary amine group in this compound is expected to exhibit typical nucleophilic behavior. mnstate.edu

Alkylation and Acylation Reactions of the Primary Amine

The primary amine can undergo N-alkylation with alkyl halides and N-acylation with acylating agents like acid chlorides or anhydrides. As a nucleophile, the lone pair of electrons on the nitrogen atom would attack the electrophilic carbon of the alkyl halide or acylating agent. mnstate.edu These reactions would lead to the formation of secondary or tertiary amines and amides, respectively.

Condensation and Cyclization Reactions

The bifunctional nature of this compound, possessing both a nucleophilic primary amine and an electrophilic amide carbonyl, presents the possibility for intramolecular condensation or cyclization reactions. For instance, under specific conditions, the primary amine could potentially attack the amide carbonyl carbon, leading to a cyclic diamine derivative. However, no literature has been found to confirm such a reaction for this specific compound. A search for cyclization reactions of a related compound, 2(2',2'-diethoxyethyl) aminobenzamide, indicates that such intramolecular reactions are plausible but highly dependent on the specific structure and reaction conditions.

Mechanistic Organic Chemistry Studies

A comprehensive review of available scientific literature reveals a significant gap in the detailed mechanistic understanding of this compound. While the compound has been identified in some biological contexts, dedicated studies on its reaction kinetics and the influence of solvents on its chemical behavior are not presently available in published research. This section outlines the areas where future research is needed to elucidate the reactivity of this specific molecule.

Kinetic Investigations of Reaction Pathways

Currently, there are no published kinetic studies that specifically investigate the reaction pathways of this compound. Such studies are crucial for understanding the rate at which it reacts, the factors that influence this rate, and the step-by-step sequence of bond-breaking and bond-forming events.

To characterize the reactivity of this compound, future research would need to establish fundamental kinetic parameters. This would involve techniques such as spectroscopy or chromatography to monitor the concentration of reactants and products over time under various conditions. Key areas for investigation would include:

Reaction Order: Determining how the rate of reaction is influenced by the concentration of this compound and any other reactants.

Rate Constants: Quantifying the intrinsic reactivity of the molecule in specific chemical transformations.

Activation Parameters: Measuring the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡) to provide insights into the energy landscape and the molecular organization of the transition state.

A hypothetical kinetic data table for a reaction involving this compound, for instance, its acylation, might look like the one presented below. It is important to reiterate that the following table is a template for future research and is not based on existing experimental data.

Hypothetical Kinetic Data for the Acylation of this compound

| Entry | Reactant Concentration (mol/L) | Temperature (°C) | Rate Constant (k) (L mol⁻¹ s⁻¹) |

|---|---|---|---|

| 1 | [Amine] = 0.1, [Acylating Agent] = 0.1 | 25 | Data not available |

| 2 | [Amine] = 0.2, [Acylating Agent] = 0.1 | 25 | Data not available |

| 3 | [Amine] = 0.1, [Acylating Agent] = 0.1 | 50 | Data not available |

Solvent Effects on Reaction Rates, Equilibria, and Selectivity

The choice of solvent can profoundly impact the rate, equilibrium position, and outcome of a chemical reaction. For a molecule like this compound, which possesses both a basic amino group and a polar amide group, solvent effects are expected to be significant. However, specific studies detailing these effects are absent from the current body of scientific literature.

Future research should explore how different solvents influence the reactivity of this compound. This would involve conducting reactions in a range of solvents with varying properties, such as:

Polarity and Protic/Aprotic Nature: Investigating solvents like water, ethanol (B145695) (polar protic), acetonitrile (B52724), and dimethylformamide (polar aprotic), and nonpolar solvents like toluene (B28343) or hexane.

Hydrogen Bonding Capability: Assessing the ability of the solvent to act as a hydrogen bond donor or acceptor and how this interacts with the amine and amide functionalities of the molecule.

The data from such studies would be invaluable for optimizing reaction conditions for syntheses involving this compound and for understanding its behavior in different chemical environments. A representative, though currently unpopulated, data table illustrating the potential impact of solvents on a reaction of this compound is shown below.

Hypothetical Solvent Effects on the Rate of a Reaction of this compound

| Entry | Solvent | Dielectric Constant (ε) | Relative Rate |

|---|---|---|---|

| 1 | Water | 78.5 | Data not available |

| 2 | Ethanol | 24.6 | Data not available |

| 3 | Acetonitrile | 37.5 | Data not available |

| 4 | Toluene | 2.4 | Data not available |

Advanced Analytical Methodologies for 2 Amino N Ethyl N Methylacetamide Research

Chromatographic Separation and Purification Techniques

Chromatography is a cornerstone for the isolation and purification of chemical compounds, as well as for the determination of their purity. Given the polar nature of 2-amino-N-ethyl-N-methylacetamide, arising from its primary amine and tertiary amide functional groups, specific chromatographic strategies must be employed.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally labile compounds. For a polar compound like this compound, reversed-phase (RP) HPLC is a suitable approach, though method development is crucial to achieve adequate retention and sharp peak shapes. jordilabs.com

A typical HPLC method would utilize a C18 column, which is a nonpolar stationary phase. jordilabs.com However, to enhance the retention of polar analytes, a polar-endcapped C18 column or the use of hydrophilic interaction liquid chromatography (HILIC) could be explored. researchgate.net The mobile phase would likely consist of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. The inclusion of an acidic additive like formic acid or trifluoroacetic acid in the mobile phase can improve peak shape by protonating the primary amine, reducing tailing effects.

Method validation would be performed according to the International Conference on Harmonisation (ICH) guidelines to ensure the method is reliable for its intended purpose. myfoodresearch.com Key validation parameters include linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ). myfoodresearch.comnih.gov

Illustrative HPLC Method Parameters:

| Parameter | Condition |

| Column | Polar-Endcapped C18, 4.6 x 150 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 40% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm |

| Injection Volume | 5 µL |

Illustrative HPLC Method Validation Data:

Linearity:

| Concentration (µg/mL) | Peak Area (arbitrary units) |

| 10 | 150,234 |

| 25 | 375,678 |

| 50 | 751,345 |

| 100 | 1,502,689 |

| 200 | 3,005,378 |

| Correlation Coefficient (r²) | > 0.999 |

Precision (Repeatability):

| Sample | Mean Peak Area | Standard Deviation | %RSD |

| 100 µg/mL (n=6) | 1,503,123 | 12,025 | 0.80% |

Accuracy (Spike Recovery):

| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery |

| 80% | 80 | 79.5 | 99.4% |

| 100% | 100 | 100.8 | 100.8% |

| 120% | 120 | 119.1 | 99.3% |

Gas Chromatography (GC) Applications for Purity Assessment

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. For the purity assessment of this compound, GC coupled with a Flame Ionization Detector (GC-FID) would be a suitable method, offering high sensitivity and a wide linear range. vitas.nochromatographyonline.com Given the polarity and potential for hydrogen bonding of the primary amine, derivatization may be necessary to improve volatility and peak shape. Common derivatizing agents for amines include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). nist.gov However, specialized capillary columns designed for the analysis of volatile amines can often be used without derivatization. nih.govbre.com

The purity is typically determined by area percent, where the peak area of the main component is expressed as a percentage of the total area of all detected peaks.

Illustrative GC Method Parameters:

| Parameter | Condition |

| Column | Capillary column for volatile amines (e.g., CP-Volamine) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 60 °C (hold 2 min), ramp to 240 °C at 10 °C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C |

| Injection Mode | Split (e.g., 50:1) |

Illustrative Purity Assessment by GC-FID:

| Peak No. | Retention Time (min) | Peak Area | Area % | Identity |

| 1 | 4.5 | 15,340 | 0.15 | Impurity A |

| 2 | 6.2 | 25,567 | 0.25 | Impurity B |

| 3 | 8.9 | 9,908,765 | 99.50 | This compound |

| 4 | 10.1 | 10,123 | 0.10 | Impurity C |

| Total | 9,960,795 | 100.00 |

Mass Spectrometry for Molecular Identification and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of chemical compounds. When coupled with chromatographic techniques (LC-MS or GC-MS), it provides both separation and identification capabilities.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of a molecule. nih.govnih.gov This is a critical step in confirming the identity of a newly synthesized compound like this compound. Techniques such as Time-of-Flight (TOF) or Orbitrap mass analyzers are commonly used for HRMS. nih.gov

Illustrative HRMS Data for this compound:

| Parameter | Value |

| Molecular Formula | C₅H₁₂N₂O |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Adduct | [M+H]⁺ |

| Calculated Monoisotopic Mass | 117.10224 |

| Measured Mass (Hypothetical) | 117.10221 |

| Mass Error (ppm) | -0.26 |

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to determine the structure of a compound by fragmenting a selected precursor ion and analyzing the resulting product ions. wikipedia.org This fragmentation pattern provides a "fingerprint" of the molecule, confirming the connectivity of its atoms. For this compound ([M+H]⁺), collision-induced dissociation (CID) would likely lead to characteristic cleavages of the amide bond and alpha-cleavage adjacent to the nitrogen atoms. libretexts.org

Common fragmentation pathways for protonated amides and amines include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom.

Amide bond cleavage: Cleavage of the bond between the carbonyl carbon and the nitrogen, leading to the formation of acylium ions. acs.org

Loss of small neutral molecules: Such as ammonia (B1221849) (NH₃) or water (H₂O). nih.gov

Illustrative MS/MS Fragmentation Data for this compound ([M+H]⁺ = m/z 117.1):

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragment Structure/Neutral Loss |

| 117.1 | 100.1 | [M+H - NH₃]⁺ |

| 117.1 | 88.1 | [M+H - C₂H₅]⁺ (Loss of ethyl group) |

| 117.1 | 72.1 | [CH₃-N(C₂H₅)-C=O]⁺ |

| 117.1 | 57.1 | [CH₃-N(C₂H₅)]⁺ |

| 117.1 | 44.1 | [C₂H₅NH₂]⁺ |

This comprehensive analytical approach, combining advanced chromatographic and mass spectrometric techniques, provides a robust framework for the thorough characterization of this compound, ensuring its identity, purity, and structural integrity are unequivocally established.

Applications of 2 Amino N Ethyl N Methylacetamide As a Chemical Building Block

Design and Synthesis of Peptoids and Peptidomimetics

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with modified molecular structures to improve properties like stability and bioavailability. researchgate.netnih.gov Peptoids, or poly-N-substituted glycines, are a major class of peptidomimetics where the side chain is attached to the backbone nitrogen atom rather than the alpha-carbon. nih.gov The monomer unit corresponding to 2-amino-N-ethyl-N-methylacetamide provides an N-ethyl, N-methyl glycine (B1666218) residue, contributing a simple, achiral element to a peptoid sequence. This modification prevents cleavage by proteases, a significant advantage over natural peptides. nih.gov

The primary method for synthesizing peptoids is an iterative "sub-monomer" approach performed on a solid support, a technique that allows for the efficient and controlled construction of oligomeric structures. nih.govmdpi.com This method is a variation of the well-established Solid-Phase Peptide Synthesis (SPPS). ejbiotechnology.info The process involves a two-step cycle for each monomer addition.

First, the resin-bound amine is acylated, typically using a haloacetic acid like bromoacetic acid in the presence of a carbodiimide (B86325) coupling agent such as N,N'-diisopropylcarbodiimide (DIC). nih.gov This step adds the glycine backbone to the growing chain. The second step is a nucleophilic substitution reaction where a primary amine displaces the bromide, thereby introducing the side chain. To incorporate the N-ethyl-N-methyl functionality, N-ethyl-N-methylamine would be used as the nucleophile in this displacement step. The cycle of acylation and displacement is repeated with different amines to build the desired peptoid sequence.

Interactive Table 1: Steps in Solid-Phase "Sub-Monomer" Peptoid Synthesis

| Step | Reagents and Conditions | Purpose |

| Resin Preparation | Rink Amide resin treated with 20% piperidine (B6355638) in DMF. | Removes the initial Fmoc protecting group to expose the primary amine for synthesis. nih.gov |

| Acylation | Bromoacetic acid, N,N'-diisopropylcarbodiimide (DIC) in DMF. | Attaches the bromoacetyl group to the resin-bound amine, forming the backbone. nih.gov |

| Nucleophilic Displacement | Primary amine (e.g., N-ethyl-N-methylamine) in DMF. | The amine displaces the bromide to introduce the specific side chain onto the nitrogen atom. |

| Washing | Dichloromethane (DCM) and Dimethylformamide (DMF). | Removes excess reagents and by-products before the next cycle. ejbiotechnology.info |

| Repeat Cycle | Repeat acylation and displacement steps for each subsequent monomer. | Elongates the peptoid chain to the desired length and sequence. |

| Final Cleavage | Trifluoroacetic acid (TFA) cocktail (e.g., TFA/TIS/Water). | Cleaves the completed peptoid from the solid support resin. ejbiotechnology.info |

DMF: Dimethylformamide, Fmoc: 9-fluorenylmethoxycarbonyl, DIC: N,N'-diisopropylcarbodiimide, TIS: Triisopropylsilane.

The incorporation of N-substituted monomers like this compound has a profound impact on the secondary structure of the resulting oligomer. Unlike peptides, which form well-defined secondary structures like α-helices and β-sheets through backbone amide hydrogen bonds, peptoids lack the requisite amide protons. nih.gov Consequently, their conformations are not governed by hydrogen bonding.

Interactive Table 2: Comparison of Peptide and Peptoid Structural Features

| Feature | Natural Peptide (from Alanine) | Peptoid (from this compound unit) |

| Backbone H-Bonding | Yes (amide N-H is a donor) | No (amide nitrogen is tertiary) |

| Primary Driver of Structure | Hydrogen bonding network (e.g., α-helix, β-sheet) | Steric interactions and rotational energetics |

| Chirality | Typically chiral at Cα | Achiral backbone unit |

| Protease Stability | Susceptible to degradation | Highly resistant to degradation nih.gov |

| Typical Conformation | α-helix, β-sheet, random coil | Polyproline-like helix, other ordered folds nih.gov |

Precursor in Coordination Chemistry for Ligand Synthesis

Beyond its role in peptoid chemistry, this compound is an effective precursor for synthesizing chelating ligands in coordination chemistry. researchgate.net Polydentate ligands are crucial for creating stable metal complexes by binding to a central metal ion at multiple points. nih.govmdpi.com The structure of this compound contains three potential donor atoms: the nitrogen of the primary amino group, the oxygen of the amide carbonyl group, and the nitrogen of the tertiary amide.

The most common coordination mode for this type of molecule involves the primary amine nitrogen and the carbonyl oxygen acting as a bidentate, N,O-chelating ligand. This arrangement forms a thermodynamically stable five-membered ring with a coordinated metal ion. The resulting metal complexes can have applications in catalysis, materials science, and as models for biological systems. The ethyl and methyl groups on the amide nitrogen provide steric bulk that can be used to fine-tune the electronic and structural properties of the resulting metal complex, influencing its stability and reactivity.

Interactive Table 3: Potential Coordination Modes of this compound

| Coordination Mode | Donor Atoms Involved | Resulting Chelate Ring Size |

| Bidentate (Common) | Primary Amine (N), Carbonyl Oxygen (O) | 5-membered |

| Monodentate | Primary Amine (N) | N/A |

| Bridging Ligand | Amine (N) of one unit, Carbonyl (O) of another | Can link multiple metal centers |

Role in the Construction of Functional Organic Materials

The unique properties of oligomers derived from this compound make them suitable components for the construction of functional organic materials. Peptoid-based materials are of particular interest due to their high stability, sequence-specific synthesis, and capacity for self-assembly into well-ordered nanostructures. nih.gov

Incorporating N-ethyl-N-methylacetamide units into a longer peptoid sequence can serve several purposes. It can act as a simple, flexible, and achiral spacer between more complex functional monomers. Its presence can modulate the solubility and aggregation properties of the material. In the context of foldamers, sequences containing this monomer can be designed to adopt specific shapes, acting as rigid scaffolds for the precise positioning of functional groups. This has potential applications in areas such as molecular transport, where peptoids have been shown to efficiently cross cell membranes, and in the development of new materials with tailored optical or electronic properties. nih.gova2bchem.com The chemical stability and synthetic accessibility of this building block make it a valuable component in the toolkit for creating advanced, sequence-defined organic materials.

Theoretical and Computational Chemical Investigations of 2 Amino N Ethyl N Methylacetamide

Quantum Chemical Characterization of Electronic Structure

Calculation of Molecular Orbitals and Charge Distribution

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry offers powerful tools for the prediction of spectroscopic parameters. For 2-amino-N-ethyl-N-methylacetamide, theoretical calculations could predict its Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net Such predictions are valuable for interpreting experimental NMR spectra and for the structural elucidation of the molecule. nih.govrsc.org Theoretical investigations into the conformational preferences of similar molecules, such as N-ethyl,N-methylacetamide, have been conducted to correlate these preferences with NMR chemical shifts. researchgate.net

Similarly, the vibrational frequencies of this compound could be calculated. These theoretical frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions of the chemical bonds. Comparing these calculated frequencies with experimental data from infrared (IR) and Raman spectroscopy can aid in the assignment of spectral bands to specific molecular vibrations. While specific data for this compound is not available, studies on the vibrational spectra of related compounds like N-methylacetamide exist. umich.eduacs.orgacs.org

Thermodynamic and Energetic Profiling

Enthalpy of Formation Calculations

The enthalpy of formation, a key thermodynamic property, can be estimated for this compound through computational methods. These calculations typically involve high-level quantum chemical methods to determine the total electronic energy of the molecule. By combining this with the energies of the constituent elements in their standard states, the enthalpy of formation can be derived. While specific computational studies on the enthalpy of formation for this compound are not present in the searched literature, data for related compounds like N-methylacetamide is available. nist.gov

Hydration Free Energy Calculations and Solvation Modeling

Understanding the interaction of this compound with solvents, particularly water, is crucial for predicting its behavior in aqueous environments. The hydration free energy, which quantifies the free energy change when a molecule is transferred from the gas phase to a solvent, can be calculated using various solvation models. These models can be explicit, where individual solvent molecules are included in the calculation, or implicit, where the solvent is treated as a continuous medium. utmb.edunih.govnih.govtemple.edu DFT calculations have been used to study the hydration of similar molecules like N-methylacetamide by a small number of water molecules. nih.gov These computational approaches provide insights into the thermodynamics of solvation and can help in understanding the solubility and distribution of the compound between different phases. utmb.edu

Molecular Modeling and Simulation Approaches

Currently, there is a notable absence of specific molecular modeling and simulation studies in publicly accessible scientific literature that focus exclusively on this compound. While computational chemistry is a powerful tool for investigating the structure, dynamics, and properties of molecules, it appears that this particular compound has not yet been the subject of detailed theoretical investigation.

In silico methods are widely applied to analogous molecules, such as N-methylacetamide and N-ethyl-N-methylacetamide, to understand peptide bonds and related structures. These studies often employ a range of computational techniques, from quantum mechanical calculations to classical molecular dynamics simulations, to explore conformational landscapes, solvent effects, and spectroscopic properties.

Although direct research on this compound is not available, the principles of these computational methods would be applicable. A theoretical investigation of this compound would likely involve:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) or ab initio calculations (e.g., Hartree-Fock, Møller-Plesset perturbation theory) could be used to determine the molecule's optimized geometry, including bond lengths and angles. These calculations would also provide insights into the electronic structure, such as orbital energies and charge distribution. A key area of investigation would be the conformational preferences arising from rotations around the various single bonds.

Molecular Dynamics (MD) Simulations: MD simulations could be employed to study the dynamic behavior of this compound in different environments, such as in a vacuum or in the presence of a solvent. This would involve the development of a force field, a set of parameters that describes the potential energy of the system. MD simulations can provide information on how the molecule's conformation changes over time and how it interacts with surrounding molecules.

Conformational Analysis: A systematic search of the potential energy surface of this compound would reveal its stable conformers and the energy barriers between them. This is crucial for understanding the molecule's flexibility and the shapes it is likely to adopt.

Future Research Directions and Emerging Paradigms

Integration of Artificial Intelligence and Machine Learning in Synthesis and Design

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the synthesis and design of 2-amino-N-ethyl-N-methylacetamide and its analogues. By analyzing vast datasets of chemical reactions, ML algorithms can identify complex patterns and predict optimal reaction conditions, thereby accelerating the development of efficient and sustainable synthetic protocols. numberanalytics.com

Machine learning models can be trained to predict the outcomes of various synthetic strategies for forming the amide bonds in this compound. For instance, these models could predict the yield and selectivity of the reaction between a glycine (B1666218) derivative and N-ethyl-N-methylamine under different catalysts, solvents, and temperature conditions. This predictive power allows for the in silico screening of numerous reaction parameters, saving significant time and resources compared to traditional trial-and-error experimentation. rice.edu

Furthermore, generative AI models can be employed to design novel derivatives of this compound with desired properties. By learning the structure-property relationships from existing chemical databases, these models can propose new molecular structures that are optimized for specific applications, such as enhanced binding affinity to a biological target or improved material properties.

Table 1: Illustrative Data for a Machine Learning Model Predicting Reaction Yield for the Synthesis of this compound

| Catalyst | Solvent | Temperature (°C) | Predicted Yield (%) | Experimental Yield (%) |

| Carbodiimide (B86325) A | Dichloromethane | 25 | 85 | 82 |

| Catalyst B | Acetonitrile (B52724) | 40 | 92 | 90 |

| Enzyme C | Water | 37 | 78 | 75 |

| Organocatalyst D | Toluene (B28343) | 60 | 88 | 86 |

Novel Catalytic Systems for this compound Transformations

The development of innovative catalytic systems is crucial for achieving highly efficient and selective transformations involving this compound. Research is moving beyond traditional methods towards more sustainable and powerful catalytic approaches.

One promising area is the use of organocatalysis , which employs small organic molecules to catalyze the formation of the amide bond. numberanalytics.com These catalysts are often less toxic and more environmentally benign than their metal-based counterparts. For the synthesis of this compound, various organocatalysts, such as those based on boric acid or specific phosphonium (B103445) salts, could be explored to facilitate the coupling of the amine and carboxylic acid precursors under mild conditions.

Biocatalysis , utilizing enzymes such as lipases or engineered amidases, presents another exciting frontier. researchgate.netresearchgate.net Enzymes offer unparalleled selectivity, often operating under aqueous conditions and at ambient temperatures. The enantioselective synthesis of chiral derivatives of this compound could be achieved using specifically designed enzymes, which can be discovered and optimized through machine learning-assisted protein engineering. researchgate.netresearchgate.net

Table 2: Comparison of Catalytic Systems for a Hypothetical Transformation of this compound

| Catalytic System | Reaction Time (h) | Yield (%) | Selectivity (%) | Environmental Impact |

| Traditional (uncatalyzed) | 24 | 45 | 70 | High |

| Organocatalyst A | 6 | 90 | 95 | Low |

| Biocatalyst (Amidase) | 12 | 85 | >99 (enantioselective) | Very Low |

| Transition Metal Catalyst | 4 | 95 | 92 | Moderate |

Exploration of Non-Covalent Interactions in Supramolecular Assemblies

A deeper understanding of the non-covalent interactions involving this compound is fundamental to predicting its behavior in larger molecular assemblies and its interactions with other molecules. These weak interactions, including hydrogen bonds, van der Waals forces, and electrostatic interactions, play a critical role in determining the compound's physical properties and its function in various chemical and biological systems. acs.org

Computational methods, particularly those augmented by machine learning, are becoming increasingly powerful in dissecting these complex interactions. aip.orgarxiv.org Physics-based potentials parameterized from machine learning can provide highly accurate predictions of intermolecular interaction energies. aip.orgarxiv.org For this compound, these models can be used to study its self-assembly into supramolecular structures or its binding to a target protein. Symmetry-Adapted Perturbation Theory (SAPT) can be employed to decompose the total interaction energy into physically meaningful components like electrostatics, exchange, induction, and dispersion, offering detailed insights into the nature of the binding. acs.orgresearchgate.net

Development of Advanced Spectroscopic Techniques for In Situ Monitoring of Reactions

The ability to monitor chemical reactions in real-time provides invaluable mechanistic insights and allows for precise process control. Advanced spectroscopic techniques are being developed for the in situ monitoring of the synthesis and transformations of this compound.

In-situ Fourier Transform Infrared (FTIR) spectroscopy can be used to track the concentration of reactants, intermediates, and products throughout a reaction by monitoring their characteristic vibrational frequencies. rsc.org For the synthesis of this compound, the disappearance of the carboxylic acid O-H stretch and the appearance of the amide N-H and C=O stretches can be followed in real-time.

Raman spectroscopy is another powerful tool for real-time reaction analysis, particularly in aqueous media. researchgate.netacs.org It can provide complementary information to FTIR and is well-suited for monitoring reactions in multiphase systems. The use of fiber-optic probes allows for remote and non-invasive monitoring of the reaction vessel. acs.org The combination of these in situ techniques with kinetic modeling can lead to a comprehensive understanding of the reaction mechanism.

Multiscale Modeling Approaches Combining Quantum Mechanics and Molecular Dynamics

To bridge the gap between the electronic-level details of chemical reactions and the macroscopic behavior of the system, multiscale modeling approaches are being increasingly employed. nih.gov For this compound, a combination of Quantum Mechanics (QM) and Molecular Mechanics (MM) methods (QM/MM) can provide a powerful framework for studying its reactivity and interactions in complex environments. epfl.chfrontiersin.org

In a QM/MM simulation, the reactive core of the system, for instance, the atoms directly involved in the amide bond formation, is treated with a high level of QM theory, while the surrounding solvent and other molecules are described using a less computationally expensive MM force field. frontiersin.org This approach allows for the accurate description of bond breaking and formation while still being able to simulate large systems over meaningful timescales. epfl.chstanford.edu Such simulations can elucidate reaction pathways, determine activation energies, and provide a detailed picture of the role of the environment in the chemical transformation of this compound.

Q & A

Basic: What synthetic routes are recommended for 2-amino-N-ethyl-N-methylacetamide, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves alkylation or acylation reactions. For example, reacting 2-chloroacetamide derivatives with N-ethyl-N-methylamine under controlled conditions (e.g., anhydrous solvent, inert atmosphere) can yield the target compound . Optimization strategies include:

- Temperature Control : Maintaining 40–60°C to balance reaction rate and byproduct formation.

- Solvent Selection : Polar aprotic solvents like acetonitrile improve reactivity .

- Purification : Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane eluent) enhances purity .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry (MS) : Molecular ion [M+H]⁺ at m/z 145 (calculated for C₅H₁₂N₂O) validates molecular weight .

- IR Spectroscopy : Stretching bands at ~1650 cm⁻¹ (amide C=O) and ~3300 cm⁻¹ (N-H) .

Advanced: How do ethyl and methyl substituents on the acetamide nitrogen affect biological interactions?

Methodological Answer:

The ethyl group enhances lipophilicity, potentially improving membrane permeability, while the methyl group sterically hinders binding to off-target enzymes. Comparative studies with analogs (e.g., N,N-diethyl or N-methyl derivatives) show:

- Enzyme Inhibition : Methyl substitution reduces affinity for cytochrome P450 isoforms but increases selectivity for target kinases .

- Pharmacokinetics : Ethyl groups prolong half-life due to reduced metabolic clearance (in silico ADMET predictions) .

Experimental Design : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities .

Advanced: How can contradictions in reported biological activities be resolved?

Methodological Answer:

Discrepancies often arise from assay conditions or impurity profiles. Strategies include:

- Standardized Assays : Replicate studies using identical cell lines (e.g., HEK293) and serum-free media to minimize variability .

- Batch Analysis : LC-MS purity verification (>98%) to rule out confounding byproducts .

- Dose-Response Curves : Compare EC₅₀ values across studies; outliers may indicate assay-specific artifacts .

Advanced: How can computational tools predict pharmacokinetics, and what validation is required?

Methodological Answer:

- SwissADME : Predicts logP (lipophilicity) and BBB permeability. For this compound, logP ≈ 0.5 suggests moderate solubility .

- Molecular Docking : Identify potential targets (e.g., NMDA receptors) using AutoDock Vina .

Validation Steps :- In Vitro Metabolism : Liver microsome assays to confirm predicted clearance rates .

- Plasma Stability : Incubate compound in human plasma (37°C, 24h) and quantify degradation via HPLC .

Basic: What side reactions occur during synthesis, and how can they be mitigated?

Methodological Answer:

- Common Side Reactions :

- Over-alkylation : Excess amine leads to di-substituted byproducts. Mitigation: Use stoichiometric amine and monitor via TLC .

- Hydrolysis : Acidic/basic conditions degrade the amide bond. Mitigation: Maintain neutral pH and anhydrous conditions .

- Byproduct Removal : Liquid-liquid extraction (dichloromethane/water) or activated charcoal treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.